![molecular formula C13H19Cl2N3O B1529527 2-Chloro-N-[4-(4-methyl-piperazin-1-YL)-phenyl]-acetamide hydrochloride CAS No. 1185303-48-3](/img/structure/B1529527.png)

2-Chloro-N-[4-(4-methyl-piperazin-1-YL)-phenyl]-acetamide hydrochloride

Overview

Description

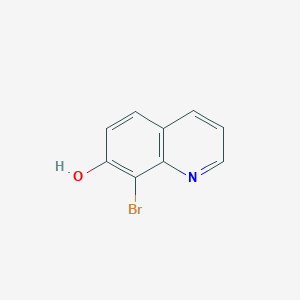

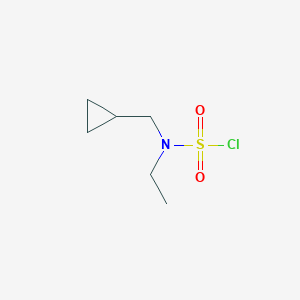

This compound is a chemical with the CAS Number: 1171964-76-3 . It has a molecular weight of 323.65 and its IUPAC name is 1-(chloroacetyl)-4-(3-chlorobenzyl)piperazine hydrochloride . It is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, can be achieved through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

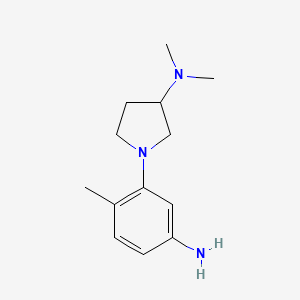

The molecular structure of this compound can be represented by the InChI code: 1S/C13H16Cl2N2O.ClH/c14-9-13(18)17-6-4-16(5-7-17)10-11-2-1-3-12(15)8-11;/h1-3,8H,4-7,9-10H2;1H . The compound contains elements such as carbon, hydrogen, chlorine, nitrogen, and oxygen .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 323.65 .Scientific Research Applications

Discovery and Clinical Applications

- Clinical Candidate for ACAT Inhibition : A derivative compound, identified for its potent inhibition of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, has been discovered. This compound exhibits significant selectivity for ACAT-1 over ACAT-2 and has been marked as a clinical candidate due to its enhanced aqueous solubility and oral absorption. This suggests potential applications in treating diseases involving ACAT-1 overexpression, pointing towards its relevance in cardiovascular and metabolic disorders (K. Shibuya et al., 2018).

Pharmacological Significance

- Anticholinesterase Activity : Some new derivatives of this compound class have demonstrated significant inhibition of acetylcholinesterase (AChE), indicating potential for treating neurodegenerative diseases like Alzheimer's by improving cognitive function and reducing symptoms (L. Yurttaş et al., 2013).

Bioactive Metabolites Research

- Marine Actinobacterium Metabolites : Research into bioactive metabolites from marine actinobacteria, including compounds with structural similarities, has shed light on potential cytotoxic activities. These findings underscore the importance of natural product discovery in developing novel therapeutics (M. P. Sobolevskaya et al., 2007).

Chemical Synthesis and Biological Activity

- Antidepressant and Antianxiety Properties : Novel derivatives have been synthesized and evaluated for their antidepressant and antianxiety activities. This research contributes to the development of new therapeutic agents for psychiatric conditions (J. Kumar et al., 2017).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of action

Piperazine derivatives, which are structurally related to the compound , have been found to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . They are known to interact with various targets, including dopamine and serotonin receptors .

Mode of action

It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical pathways

Piperazine derivatives have been found to act as dopamine and serotonin antagonists , suggesting that they may affect neurotransmitter pathways.

Result of action

Based on the known activities of piperazine derivatives , it could potentially have effects on neurotransmitter levels and neuronal activity.

properties

IUPAC Name |

2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O.ClH/c1-16-6-8-17(9-7-16)12-4-2-11(3-5-12)15-13(18)10-14;/h2-5H,6-10H2,1H3,(H,15,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYDJVCNPPTFTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[4-(4-methyl-piperazin-1-YL)-phenyl]-acetamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1529447.png)

![5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B1529452.png)

![2,6-Dioxaspiro[4.5]decan-9-ol](/img/structure/B1529457.png)

amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1529463.png)